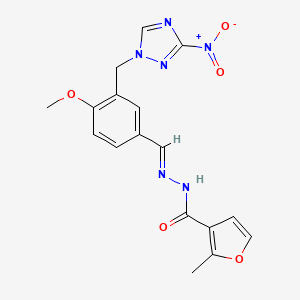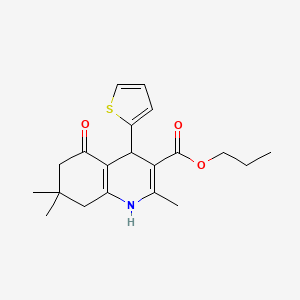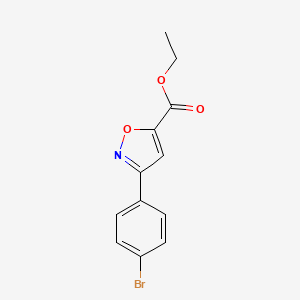
N'-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a furohydrazide moiety, with a nitro-triazole substituent, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the furohydrazide core, followed by the introduction of the benzylidene group through a condensation reaction. The nitro-triazole substituent is then introduced via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
Applications De Recherche Scientifique
N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mécanisme D'action
The mechanism of action of N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide involves its interaction with specific molecular targets and pathways. The nitro-triazole moiety can participate in redox reactions, influencing cellular processes and signaling pathways. The benzylidene and furohydrazide groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-nitrobenzohydrazide
- 2-HO-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide
- 4-CL-N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)benzohydrazide
Uniqueness
N’-(4-Meo-3-((3-nitro-1H-1,2,4-triazol-1-YL)ME)benzylidene)-2-ME-3-furohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furohydrazide moiety differentiates it from similar compounds, potentially leading to unique applications and effects .
Propriétés
Formule moléculaire |
C17H16N6O5 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
N-[(E)-[4-methoxy-3-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C17H16N6O5/c1-11-14(5-6-28-11)16(24)20-19-8-12-3-4-15(27-2)13(7-12)9-22-10-18-17(21-22)23(25)26/h3-8,10H,9H2,1-2H3,(H,20,24)/b19-8+ |
Clé InChI |
XRVPSFQVZBNLOM-UFWORHAWSA-N |
SMILES isomérique |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CN3C=NC(=N3)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C=NC(=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11679991.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11679996.png)
![N-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11680002.png)
![4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide](/img/structure/B11680006.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B11680017.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11680031.png)
![3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B11680042.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11680058.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11680064.png)
![methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B11680074.png)
![4-[(4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11680080.png)
